Ácido dicloroacético-d2

Descripción general

Descripción

Dichloroacetic acid-d2 (DCA-d2) is a stable isotopic label of dichloroacetic acid (DCA), an organic compound where two of the three hydrogen atoms of the methyl group in acetic acid are replaced by chlorine atoms. It is used as a drug since it inhibits the enzyme pyruvate dehydrogenase kinase .

Synthesis Analysis

Dichloroacetic acid can be synthesized by reacting with esters in the presence of LiHMDS via Claisen-type homologation reaction . A study has also been conducted on the synthesis of covalent conjugates of dichloroacetic acid with polyfunctional compounds .

Molecular Structure Analysis

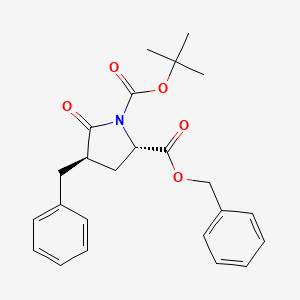

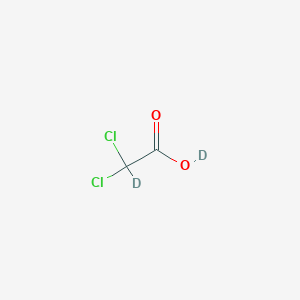

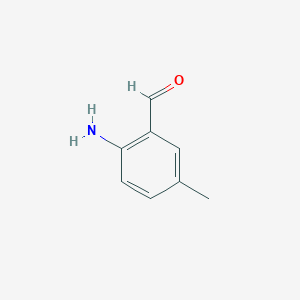

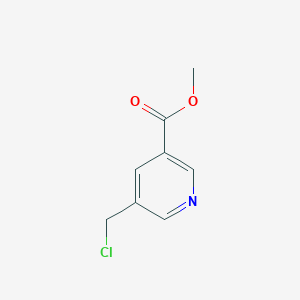

The molecular formula of Dichloroacetic acid-d2 is Cl2CDCO2D . It has a molecular weight of 130.95 . The structure of Dichloroacetic acid-d2 is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Dichloroacetic acid is an alkylating agent and forms esters . It is more acidic than acetic acid and fully dissociates into dichloroacetate when dissolved in water . A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid, and dichloroacetic acid has been conducted .

Physical And Chemical Properties Analysis

Dichloroacetic acid-d2 has a refractive index of n20/D 1.4663 (lit.), a boiling point of 194 °C (lit.), a melting point of 9-11 °C (lit.), and a density of 1.587 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

El ácido dicloroacético-d2 ha sido estudiado extensamente por sus posibles aplicaciones en el tratamiento del cáncer . Se ha encontrado que tiene propiedades anticancerígenas, afectando selectivamente a las células cancerosas . Puede inducir apoptosis, que es la muerte celular programada, e inhibir el crecimiento de las células cancerosas . Esto lo hace particularmente efectivo cuando se utiliza en combinación con otros métodos terapéuticos .

Agentes antiinflamatorios

Los derivados del ácido dicloroacético han mostrado potencial como agentes antiinflamatorios . Esto abre nuevas perspectivas en la ciencia médica, particularmente en el tratamiento de afecciones donde la inflamación juega un papel clave.

Tratamiento de trastornos metabólicos

El ácido dicloroacético y sus derivados han mostrado la capacidad de reducir los niveles de glucosa en sangre y colesterol . Esto indica la posibilidad de su uso para el tratamiento de la diabetes, la hiperlipidemia y la acidosis láctica . Estas son afecciones graves que pueden provocar problemas de salud importantes, y el uso potencial del ácido dicloroacético y sus derivados en su tratamiento es una perspectiva emocionante.

Terapia contra el cáncer de pulmón

Se han realizado investigaciones para comprender los mecanismos terapéuticos del ácido dicloroacético-d2 en el cáncer de pulmón . Esto implica un enfoque multiómico integrado, que abarca tanto análisis metabolómicos como transcriptómicos .

Mejora de las sustancias anticancerígenas

Los estudios proporcionan evidencia de que el ácido dicloroacético-d2 interactúa con las vías metabólicas y de señalización fundamentales para inhibir la proliferación de células malignas . Podría aumentar el efecto de varias sustancias anticancerígenas .

Estudios de traducción clínica

La eficiencia del ácido dicloroacético-d2 en la terapia del cáncer ha impulsado estudios adicionales . Estos estudios tienen como objetivo encontrar otros posibles objetivos moleculares del ácido dicloroacético-d2 . Esto podría afectar significativamente la fracción de células madre del cáncer y contribuir a la erradicación del cáncer .

Mecanismo De Acción

Target of Action

Dichloroacetic acid-d2 (DCA-d2), also known as deuterio 2,2-dichloro-2-deuterioacetate, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular metabolism, particularly in the regulation of glucose metabolism and the switch between glycolysis and oxidative phosphorylation .

Mode of Action

DCA-d2 acts as an inhibitor of PDK . By inhibiting PDK, DCA-d2 allows the pyruvate dehydrogenase complex to remain active, promoting oxidative phosphorylation over glycolysis . This shift in metabolic activity can lead to various changes in cellular function, particularly in cancer cells, which often rely on glycolysis for energy production .

Biochemical Pathways

The primary biochemical pathways affected by DCA-d2 are those involved in cellular metabolism, specifically the Warburg effect and the citric acid cycle . The Warburg effect, a form of metabolic reprogramming observed in many cancer cells, involves a preference for energy production through glycolysis, even in the presence of oxygen . By inhibiting PDK, DCA-d2 shifts cellular metabolism away from glycolysis and towards oxidative phosphorylation, thereby disrupting the Warburg effect . This shift also impacts the citric acid cycle, leading to an increase in citric acid levels .

Pharmacokinetics

Studies have shown that dca can be absorbed and distributed throughout the body, and it is known to inhibit its own metabolism, leading to increased dca concentrations

Result of Action

The primary result of DCA-d2’s action is a shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to various molecular and cellular effects, particularly in cancer cells. For example, studies have shown that DCA treatment can lead to decreased expression of the MIF gene, a potential therapeutic target in lung cancer . Additionally, DCA treatment has been shown to decrease lactate production, which may have clinical utility in reducing lactic acidosis during labor .

Action Environment

The action, efficacy, and stability of DCA-d2 can be influenced by various environmental factors. For example, the presence of other drugs or chemicals that affect cellular metabolism could potentially impact the effectiveness of DCA-d2 . Additionally, the pH and temperature of the environment could potentially affect the stability of DCA-d2

Safety and Hazards

Dichloroacetic acid-d2 is classified as corrosive to metals, toxic in contact with skin, causes severe skin burns and eye damage, suspected of causing cancer, may damage fertility or the unborn child, may cause harm to breast-fed children, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The therapeutic mechanisms of dichloroacetic acid in lung cancer have been studied through integrated multi-omics approaches: metabolomics and transcriptomics . The identification of key metabolic pathways and the novel finding of citric acid elevation, together with its interaction with the MIF gene, provide promising directions for the development of targeted therapeutic strategies and improving clinical outcomes for lung cancer patients .

Análisis Bioquímico

Biochemical Properties

Dichloroacetic acid-d2 plays a significant role in biochemical reactions, particularly in the modulation of metabolic pathways. It interacts with several key enzymes and proteins, including pyruvate dehydrogenase kinase (PDK), which it inhibits. By inhibiting PDK, dichloroacetic acid-d2 activates the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA and promoting oxidative phosphorylation over glycolysis . This shift in metabolic flux is crucial in targeting cancer cells, which rely heavily on glycolysis for energy production.

Cellular Effects

Dichloroacetic acid-d2 has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, dichloroacetic acid-d2 has been shown to reduce the expression of genes involved in glycolysis and increase the expression of genes associated with oxidative phosphorylation . This metabolic reprogramming leads to decreased lactate production and increased mitochondrial activity, ultimately inhibiting cancer cell proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of dichloroacetic acid-d2 involves its interaction with key metabolic enzymes and regulatory proteins. By inhibiting pyruvate dehydrogenase kinase, dichloroacetic acid-d2 prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This activation of the pyruvate dehydrogenase complex enhances the conversion of pyruvate to acetyl-CoA, promoting mitochondrial oxidative metabolism. Additionally, dichloroacetic acid-d2 has been shown to interact with other metabolic pathways, including the citric acid cycle and the Warburg effect, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dichloroacetic acid-d2 can vary over time. Studies have shown that dichloroacetic acid-d2 is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged exposure . Long-term studies have indicated that dichloroacetic acid-d2 can lead to sustained metabolic reprogramming in cancer cells, with continued inhibition of glycolysis and promotion of oxidative phosphorylation . The compound may also undergo degradation over time, potentially reducing its effectiveness in long-term experiments .

Dosage Effects in Animal Models

The effects of dichloroacetic acid-d2 vary with different dosages in animal models. At lower doses, dichloroacetic acid-d2 has been shown to effectively inhibit tumor growth and enhance the efficacy of other anticancer treatments . At higher doses, dichloroacetic acid-d2 can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Dichloroacetic acid-d2 is involved in several metabolic pathways, primarily through its inhibition of pyruvate dehydrogenase kinase and activation of the pyruvate dehydrogenase complex . This modulation of metabolic flux leads to increased acetyl-CoA production and enhanced oxidative phosphorylation. Additionally, dichloroacetic acid-d2 affects the citric acid cycle and the Warburg effect, further contributing to its metabolic reprogramming effects in cancer cells .

Transport and Distribution

Within cells and tissues, dichloroacetic acid-d2 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . Once inside the cell, dichloroacetic acid-d2 accumulates in the mitochondria, where it exerts its metabolic effects . The distribution of dichloroacetic acid-d2 within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and muscles .

Subcellular Localization

Dichloroacetic acid-d2 primarily localizes to the mitochondria within cells, where it interacts with key metabolic enzymes and regulatory proteins . This subcellular localization is crucial for its activity, as it allows dichloroacetic acid-d2 to directly modulate mitochondrial metabolism. Additionally, dichloroacetic acid-d2 may undergo post-translational modifications that influence its targeting to specific mitochondrial compartments .

Propiedades

IUPAC Name |

deuterio 2,2-dichloro-2-deuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-PFUFQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(=O)O[2H])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583846 | |

| Record name | Dichloro(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63403-57-6 | |

| Record name | Dichloro(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)